Cas no 38803-30-4 (3-(Dimethylamino)benzonitrile)

3-(Dimethylamino)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Dimethylamino)benzonitrile
- Benzonitrile, 3-(dimethylamino)-
- 3-n,n-dimethylaminobenzonitrile
- 3-(CH3)2NC6H4CN
- m-dimethylaminobenzonitrile
- 3-dimethylaminobenzonitrile
- 3-Dimethylamino-benzonitrile
- FEOIEIQLXALHPJ-UHFFFAOYSA-N
- 5027AB
- TRA0008752
- SY019121
- AB0061409
- ST24022615
-
- MDL: MFCD00159008
- インチ: 1S/C9H10N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3
- InChIKey: FEOIEIQLXALHPJ-UHFFFAOYSA-N
- SMILES: N(C([H])([H])[H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C(C#N)=C1[H]
計算された属性
- 精确分子量: 146.08400
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 166
- トポロジー分子極性表面積: 27
- XLogP3: 1.6
じっけんとくせい
- Boiling Point: 254.4℃ at 760 mmHg
- PSA: 27.03000
- LogP: 1.62428
3-(Dimethylamino)benzonitrile Security Information
3-(Dimethylamino)benzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(Dimethylamino)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D239543-0.25g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 97% | 0.25g |
$200 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221956-250mg |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 97% | 250mg |
¥274.00 | 2024-05-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852391-1g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | ≥97% | 1g |
¥485.10 | 2022-01-10 | |
abcr | AB451918-1 g |
3-(Dimethylamino)benzonitrile, 95%; . |
38803-30-4 | 95% | 1g |
€146.40 | 2023-04-22 | |
TRC | D495803-100mg |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
TRC | D495803-500mg |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 500mg |
$ 135.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852391-5g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | ≥97% | 5g |
¥1,451.70 | 2022-01-10 | |
eNovation Chemicals LLC | D692134-5g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 95% | 5g |
$200 | 2024-07-20 | |
Fluorochem | 220371-10g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 95% | 10g |
£339.00 | 2022-03-01 | |
Ambeed | A268208-250mg |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 97% | 250mg |
$28.0 | 2025-02-26 |
3-(Dimethylamino)benzonitrile 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
3-(Dimethylamino)benzonitrileに関する追加情報
Introduction to 3-(Dimethylamino)benzonitrile (CAS No. 38803-30-4)
3-(Dimethylamino)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 38803-30-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzonitrile core substituted with a dimethylamino group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials. The structural motif of this molecule, combining the electron-withdrawing nature of the nitrile group with the electron-donating effect of the dimethylamino moiety, contributes to its versatility in chemical reactions and biological interactions.
The synthesis and applications of 3-(Dimethylamino)benzonitrile have been extensively studied in recent years, particularly in the development of novel pharmaceutical agents. Researchers have leveraged its reactivity to explore diverse chemical transformations, including nucleophilic additions, condensation reactions, and metal-catalyzed cross-coupling processes. These synthetic strategies have enabled the construction of complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design.
One of the most compelling aspects of 3-(Dimethylamino)benzonitrile is its role as a precursor in the synthesis of bioactive compounds. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeting various forms of cancer and inflammatory diseases. The dimethylamino group provides a hydrogen bond acceptor capability, facilitating interactions with biological targets such as enzymes and receptors. Additionally, the benzonitrile moiety can serve as a scaffold for further functionalization, allowing chemists to fine-tune pharmacological properties through structural modifications.
In recent years, advancements in computational chemistry have further enhanced the understanding of 3-(Dimethylamino)benzonitrile's reactivity and potential applications. Molecular modeling studies have revealed insights into its interaction with biological targets at an atomic level, guiding the rational design of more effective drug candidates. These computational approaches complement experimental efforts by predicting reaction outcomes and optimizing synthetic routes.
The pharmaceutical industry's interest in 3-(Dimethylamino)benzonitrile extends beyond kinase inhibitors. This compound has also been explored as a building block for antiviral and antibacterial agents. Its structural features allow for the incorporation into molecules that disrupt viral replication or bacterial metabolic pathways. For example, derivatives of 3-(Dimethylamino)benzonitrile have shown promise in inhibiting enzymes essential for viral protease activity, offering potential therapeutic benefits against infectious diseases.
Beyond pharmaceutical applications, 3-(Dimethylamino)benzonitrile has found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic systems and luminescent materials. These applications highlight the compound's broad chemical versatility and its potential beyond traditional medicinal chemistry.
Recent research has also focused on the green chemistry aspects of 3-(Dimethylamino)benzonitrile synthesis. Efforts to develop environmentally benign synthetic routes have included solvent-free reactions and catalytic methods that minimize waste generation. Such approaches align with global initiatives to promote sustainable chemical practices, ensuring that the production of this valuable intermediate is both efficient and eco-friendly.
The biological activity of 3-(Dimethylamino)benzonitrile derivatives continues to be a subject of intense investigation. Studies have demonstrated that structural modifications can significantly alter pharmacological profiles, leading to compounds with enhanced potency or reduced side effects. This underscores the importance of rational drug design, where computational tools are increasingly employed to predict molecular behavior and optimize therapeutic outcomes.
In conclusion, 3-(Dimethylamino)benzonitrile (CAS No. 38803-30-4) represents a versatile and multifaceted compound with substantial implications in pharmaceutical chemistry and materials science. Its unique structural features enable diverse applications, from drug development to advanced material synthesis. As research progresses, continued exploration of its chemical reactivity and biological interactions will likely uncover even more innovative uses for this remarkable molecule.
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